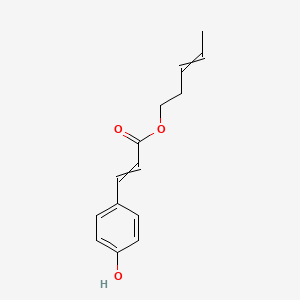![molecular formula C22H19NO3 B12572988 N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide CAS No. 186030-93-3](/img/structure/B12572988.png)
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide is an organic compound with a complex structure that includes both phenyl and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with (2S)-2-amino-3-phenylpropan-1-ol. The reaction is carried out under specific conditions to ensure the correct stereochemistry and yield of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzamides and phenyl derivatives.
Scientific Research Applications
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-hydroxy-1-oxo-3-phenylpropyl]-L-tryptophan methyl ester
- N-[(2S)-3-Hydroxy-1-(4-morpholinylamino)-1-oxo-2-propanyl]isonicotinamide
Uniqueness
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide is unique due to its specific combination of phenyl and benzamide groups, which confer distinct chemical properties and potential applications. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
186030-93-3 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide |
InChI |
InChI=1S/C22H19NO3/c24-16-18(15-17-9-3-1-4-10-17)23-22(25)20-13-7-8-14-21(20)26-19-11-5-2-6-12-19/h1-14,16,18H,15H2,(H,23,25)/t18-/m0/s1 |
InChI Key |
MFPKOCNZVGQNOY-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


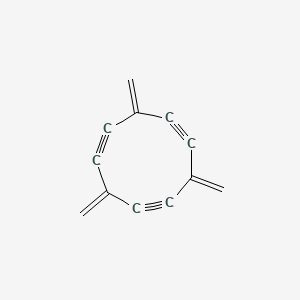
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
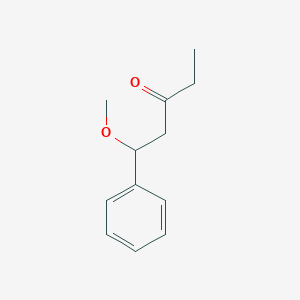
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)


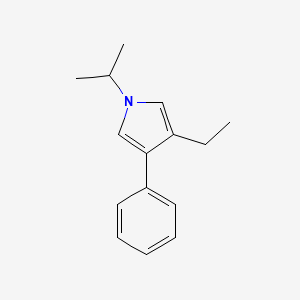

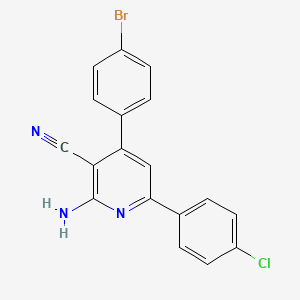

![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
